Oxytetracycline hemicalcium salt
Overview
Description
Oxytetracycline is a broad-spectrum tetracycline antibiotic that was the second of its group to be discovered. It is derived from the actinomycete Streptomyces rimosus and is used to treat a wide variety of bacterial infections. Oxytetracycline works by interfering with the ability of bacteria to produce essential proteins, thereby inhibiting their growth and multiplication .
Mechanism of Action
Target of Action
Oxytetracycline hemicalcium salt, a tetracycline antibiotic, primarily targets the 30S ribosomal subunit of bacteria . This subunit plays a crucial role in protein synthesis, a process vital for bacterial growth and survival .
Mode of Action
Oxytetracycline inhibits bacterial growth by inhibiting translation , a process critical for protein synthesis . It binds to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This interaction disrupts protein synthesis, leading to bacterial cell death . The binding is reversible in nature .
Biochemical Pathways
Oxytetracycline affects several biochemical pathways. It induces the glutathione pathway of detoxification in gills, involving glutathione S-transferases (GSTs) . It also interferes with the mechanism of neurotransmission , causing physiological and biochemical disturbances . Moreover, it impacts the energetic metabolism , as indicated by alterations in lactate dehydrogenase (LDH) activity .
Pharmacokinetics
Oxytetracycline, belonging to the oldest group of tetracyclines, is characterized by poor absorption after food . It is less lipophilic than newer drugs, which may affect its tissue distribution
Result of Action
The primary result of oxytetracycline’s action is the inhibition of bacterial growth . By disrupting protein synthesis, it causes bacterial cell death . This makes it effective against a variety of Gram-positive and Gram-negative microorganisms, including Mycoplasma pneumoniae, Pasteurella pestis, Escherichia coli, Haemophilus influenzae, and Diplococcus pneumoniae .
Action Environment
Environmental factors can influence the action, efficacy, and stability of oxytetracycline. For instance, it has been detected in different aquatic environments due to its use in aquaculture . At low, environmentally realistic levels, oxytetracycline can have toxic effects on non-target aquatic organisms
Biochemical Analysis
Biochemical Properties
Oxytetracycline hemicalcium salt plays a significant role in biochemical reactions. It inhibits cell growth by inhibiting translation . It binds to the 30S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome . This interaction with the ribosome is crucial for its antimicrobial activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with protein synthesis, which results in cell death . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by binding to the 30S ribosomal subunit, preventing the amino-acyl tRNA from binding to the A site of the ribosome . This inhibits protein synthesis, leading to cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The concentration of oxytetracycline in the soil decreased significantly during 30 days of incubation . This suggests that the product’s stability and degradation over time can influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In large animals, daily injections of standard dosages are usually sufficient to maintain effective inhibitory concentrations . High doses may lead to toxic or adverse effects, emphasizing the importance of appropriate dosage determination.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been found to affect purine synthesis and ribosome structure and function .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is lipophilic, allowing it to easily pass through a cell membrane and passively diffuse through channels in the bacterial membrane . This property influences its localization and accumulation within cells.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the ribosomes where it interferes with protein synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxytetracycline is synthesized through a fermentation process involving the actinomycete Streptomyces rimosus. The process includes the following steps:
Fermentation: Streptomyces rimosus is cultured in a suitable medium to produce oxytetracycline.
Extraction: The antibiotic is extracted from the fermentation broth using solvents.
Purification: The crude product is purified through crystallization or chromatography techniques.
Industrial Production Methods: In industrial settings, oxytetracycline hydrochloride is produced by dissolving anhydrous calcium chloride in methanol, adding diatomaceous earth for filtration, and then adding high-purity hydrochloric acid. The oxytetracycline dihydrate is then added, followed by further addition of hydrochloric acid for cooling crystallization. The resulting crystals are centrifuged, leached with methanol, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Oxytetracycline undergoes various chemical reactions, including:
Oxidation: Oxytetracycline can be oxidized to form anhydrooxytetracycline.
Reduction: Reduction reactions can convert oxytetracycline to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the oxytetracycline molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products:
Anhydrooxytetracycline: Formed through oxidation.
Reduced Oxytetracycline: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
Oxytetracycline has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Used to treat bacterial infections, including those caused by Chlamydia, Mycoplasma, and Rickettsia
Industry: Utilized in the treatment of bacterial diseases in bees and tree fruits, as well as in wastewater treatment to degrade pharmaceutical contaminants
Comparison with Similar Compounds
Tetracycline: The parent compound of oxytetracycline, with similar antibacterial properties.
Doxycycline: A more potent tetracycline derivative with a longer half-life.
Minocycline: Another tetracycline derivative with enhanced lipid solubility and broader spectrum of activity
Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its broad-spectrum activity and its ability to treat a wide range of bacterial infections. It is particularly effective against Gram-positive and Gram-negative bacteria, as well as certain atypical pathogens .
Properties
CAS No. |
15251-48-6 |
---|---|
Molecular Formula |
C44H46CaN4O18 |
Molecular Weight |
958.9 g/mol |
IUPAC Name |
calcium;2-carbamoyl-4-(dimethylamino)-5,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracen-1-olate |
InChI |
InChI=1S/2C22H24N2O9.Ca/c2*1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29;/h2*4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31);/q;;+2/p-2 |
InChI Key |
VANYVCHXDYVKSI-UHFFFAOYSA-L |
Isomeric SMILES |
C[C@@]1([C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O)O |
SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Canonical SMILES |
CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.CC1(C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)[O-])C(=O)N)N(C)C)O)O.[Ca+2] |
Color/Form |
Light-yellow crystals or needles from aqueous MeOH Pale yellow to tan, crystalline powde |
density |
1.634 at 20 °C |
melting_point |
184.5 °C |
physical_description |
Light yellow to tan solid; [HSDB] Pale yellow to tan crystalline powder; [Acros Organics MSDS] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
2058-46-0 (mono-hydrochloride) 6153-64-6 (di-hydrate) 6153-65-7 (di-hydrochloride salt, di-hydrate) 64038-91-1 (sulfate (2:1)) 69766-62-7 (hydrochloride salt) 7179-50-2 (calcium (1:1) salt) |
solubility |
47 [ug/mL] (The mean of the results at pH 7.4) For more Solubility (Complete) data for OXYTETRACYCLINE (6 total), please visit the HSDB record page. SLIGHTLY SOL IN ALCOHOL In water, 3.13X10+2 mg/L at 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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